molecular formula C12H11ClN2O4 B011797 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-carbonyl chloride CAS No. 104077-15-8

3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-carbonyl chloride

Cat. No. B011797
M. Wt: 282.68 g/mol
InChI Key: HQUXEWBKFUSDKC-UHFFFAOYSA-N
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Description

3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-carbonyl chloride is a highly sensitive fluorescence derivatization reagent . It has been used in high-performance liquid chromatography for the detection of primary and secondary alcohols and amines .


Chemical Reactions Analysis

3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-carbonyl chloride reacts with primary and secondary alcohols to form corresponding fluorescent derivatives . It also reacts with amines in acetonitrile in the presence of potassium carbonate to give the corresponding fluorescent amides .

Scientific Research Applications

  • It has been used as a highly sensitive fluorescence derivatization reagent for primary and secondary alcohols in high-performance liquid chromatography (HPLC), producing fluorescent esters for separation on reversed-phase columns (Iwata et al., 1986).

  • The compound facilitates the fluorometric determination of 1,2,3,4-tetrahydroisoquinoline in rat brain, showcasing its utility in neurochemical analysis with a detection limit of 1.0 pmol/g (Ishida et al., 1991).

  • It has been used in the synthesis of various heterocyclic compounds, demonstrating its role in organic synthesis and potential applications in pharmaceuticals. For instance, it has been used in the facile synthesis of novel 1-aryl-1H-pyrazolo[3,4-b]quinoxalines (Kurasawa et al., 1986).

  • Additionally, it has been involved in the synthesis of new derivatives of heterocyclic compounds containing pyridine, pyrimidine, and triazole ortho-fused to the isoquinoline moiety, underlining its versatility in the development of new chemical entities for potential drug discovery (Hassaneen et al., 2012).

  • The compound is also used in the detection of midodrine in human plasma by HPLC with fluorescence detection, indicating its role in bioanalytical methodologies with a detection limit of 0.3 pmol per mL (Yoshida et al., 2003).

properties

IUPAC Name

6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O4/c1-15-7-5-9(19-3)8(18-2)4-6(7)14-10(11(13)16)12(15)17/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUXEWBKFUSDKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2N=C(C1=O)C(=O)Cl)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70908781
Record name 6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70908781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-carbonyl chloride

CAS RN

104077-15-8
Record name 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-carbonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104077158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70908781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 104077-15-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-carbonyl chloride
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Citations

For This Compound
30
Citations
J Ishida, M Yamaguchi, T Iwata, M Nakamura - Analytica chimica acta, 1989 - Elsevier
A rapid and sensitive method for the fluorescence derivatization of primary and secondary amines is described, based on the reaction of the amines with 3,4-dihydro-6,7-dimethoxy-4-…
Number of citations: 47 www.sciencedirect.com
H Yoshida, Y Ohno, K Yoshikuni, K Todoroki, H Nohta… - Analytical sciences, 2003 - Springer
A simple and sensitive fluorometric high-performance liquid chromatographic method was developed for the determination of midodrine in human plasma. After liquid-liquid extraction …
Number of citations: 23 link.springer.com
J Ishida, M Yamaguchi, M Nakamura - Analytical biochemistry, 1991 - Elsevier
A high-performance liquid chromatographic method for the fluorometric determination of 1,2,3,4-tetrahydroisoquinoline in rat brain is described. 1,2,3,4-Tetrahydroisoquinoline and 4-…
Number of citations: 14 www.sciencedirect.com
KJ Dave, CM Riley… - Journal of …, 1990 - pubmed.ncbi.nlm.nih.gov
Improved preparation and structural conformation of the fluorescence labelling reagents 1,2-diamino-4,5-dimethoxybenzene and 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-…
Number of citations: 8 pubmed.ncbi.nlm.nih.gov
J Ishida, M Yamaguchi, M Nakamura - Analytical biochemistry, 1990 - Elsevier
A simple and highly sensitive method for the determination of β-phenylethylamine in human plasma is investigated. The method employs high-performance liquid chromatography with …
Number of citations: 10 www.sciencedirect.com
MH Nagaokaa, H Nagaoka, K Kondo… - Chemical and …, 2006 - jstage.jst.go.jp
N-(gL ()-Glutamyl)-4-(hydroxymethyl) phenylhydrazine (agari-tine, AGT), 4-hydrazinylbenzylalcohol (HMPH), 4-hydrazinylbenzoic acid (CPH), 4-methylphenylhydrazine (MPH) and …
Number of citations: 36 www.jstage.jst.go.jp
M Tanaka, A Wakatsuki, Y Yasaka - Microchemical journal, 1995 - Elsevier
A new, highly reactive and sensitive labeling reagent, 2,3-naphthalimidoacetyl chloride, has been synthesized and used to determine aliphatic amines and alcohols using high-…
Number of citations: 4 www.sciencedirect.com
J Hirano, K Hamase, H Miyata, K Zaitsu - Journal of fluorescence, 2010 - Springer
A novel fluorescence enhancement-type derivatizing reagent for amino compounds, 6,7-difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid (FMQC), was developed. FMQC …
Number of citations: 6 link.springer.com
X Liu, H Wang, SC Liang, HS Zhang - Analytica chimica acta, 2001 - Elsevier
A simple procedure for precolumn fluorescence derivatization of low molecular weight primary and secondary aliphatic amines with N-hydroxysuccinimidyl 4,3,2′-naphthapyrone-4-…
Number of citations: 49 www.sciencedirect.com
X Fan, J You, J Kang, Q Ou, Q Zhu - Analytica chimica acta, 1998 - Elsevier
A liquid-chromatography method for the determination of amino acids with fluorescence detection has been developed. The reactions of three fluorescent tagging reagents, namely …
Number of citations: 61 www.sciencedirect.com

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